molecular formula C20H13NO2 B4865018 (Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one CAS No. 57427-83-5

(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B4865018
CAS No.: 57427-83-5
M. Wt: 299.3 g/mol
InChI Key: YYCXXTRMDFPLAF-UHFFFAOYSA-N
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Description

(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of naphthaldehyde with 2-phenyloxazole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets through various pathways. The compound can engage in intramolecular charge transfer (ICT) mechanisms, which are crucial for its photochromic properties . Additionally, it can form hydrogen bonds and participate in π-π stacking interactions, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to its combination of a naphthalene ring, a phenyl group, and an oxazole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

57427-83-5

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

4-(naphthalen-1-ylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H13NO2/c22-20-18(21-19(23-20)15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-13H

InChI Key

YYCXXTRMDFPLAF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)O2

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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